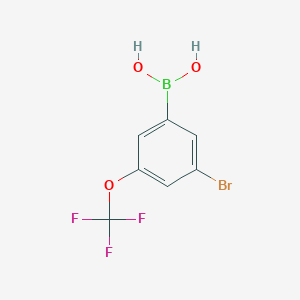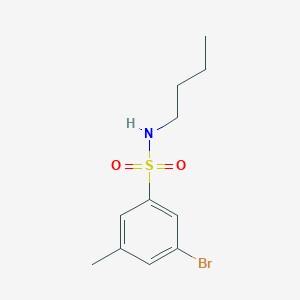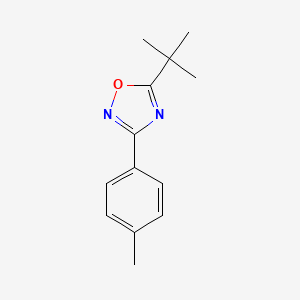![molecular formula C6H13NS B1372565 2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine CAS No. 1030420-69-9](/img/structure/B1372565.png)
2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine” is a chemical compound with the formula C6H13NS and a molecular weight of 131.24 . It is also known by its IUPAC name, "2-(cyclopropylmethylsulfanyl)ethanamine" .
Molecular Structure Analysis
The InChI code for “2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine” is1S/C6H13NS/c7-3-4-8-5-6-1-2-6/h6H,1-5,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Hepatoprotective Applications
Research has shown that sulfanyl-substituted compounds, which include structural analogues of S-adenosyl-L-methionine (SAM), a known effective hepatoprotective drug, have been synthesized and studied for their hepatoprotective properties. These compounds, including bis(isoxazolylsulfanyl)ethane, demonstrate hepatoprotective activity. In particular, a palladium(II) complex of such a compound has been found to possess hepatoprotective activity comparable to SAM, with non-toxic properties (Akhmetova et al., 2018).
Catalysis and Complex Formation
Studies have explored the use of sulfanyl compounds in catalysis and complex formation. This includes the synthesis of water-soluble amine phenols and their complex formation with aluminum(III), gallium(III), and indium(III). These studies help in understanding the solution structures of these complexes and are significant in the field of inorganic chemistry (Caravan & Orvig, 1997).
Asymmetric Synthesis
The asymmetric synthesis of anti-1,2-sulfanyl amines has been achieved with high diastereomeric and enantiomeric excesses. This method is critical for producing compounds with two adjacent stereogenic centres, which have applications in various chemical syntheses (Enders et al., 2003).
Structural and Chemical Studies
Research on 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane has provided insights into the crystalline structure and molecular interactions of such compounds. These studies are valuable for understanding the chemical properties and potential applications of these molecules (Lennartson & McKenzie, 2011).
Synthesis of Novel Compounds
Sulfanyl compounds have been used to synthesize new chemical entities, such as sulfanyl alcohols, ethers, and amines, with potential applications in pharmaceuticals and materials science. The synthesis of dithiol analogs of TADDOL is an example of this application (Pichota et al., 2012).
Deuterative Cyclization
The regioselective H/D exchange reaction in heterocycles via reductive cyclization of sulfanyl 1,6-diynes has been studied. This process is important for the deuteration of functional groups in organic synthesis (Ito & Yoshimatsu, 2015).
Safety and Hazards
This compound is associated with several hazard statements, including H227, H302, H312, H314, H332, and H335 . These codes correspond to various hazards, such as being harmful if swallowed or inhaled, causing skin and eye irritation, and being potentially harmful to the respiratory system . It’s important to handle this compound with appropriate safety measures.
Propiedades
IUPAC Name |
2-(cyclopropylmethylsulfanyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c7-3-4-8-5-6-1-2-6/h6H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJGPGFHLWANKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol](/img/structure/B1372484.png)
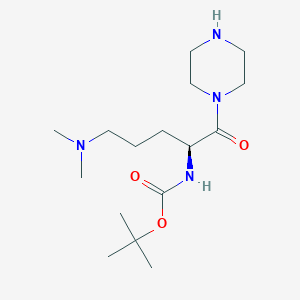
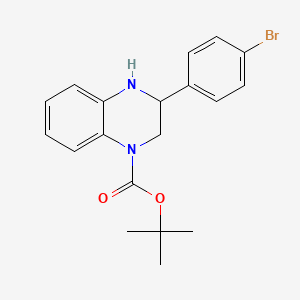
![5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine](/img/structure/B1372492.png)
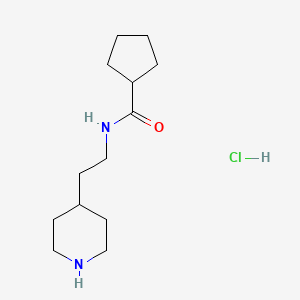
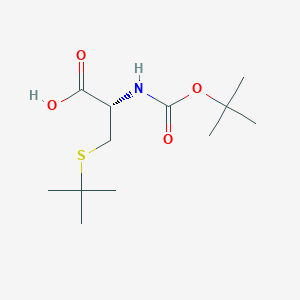
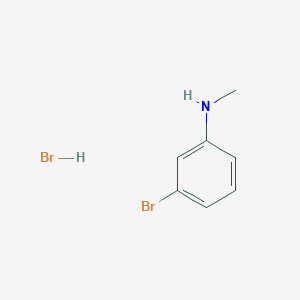
![(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1372498.png)
